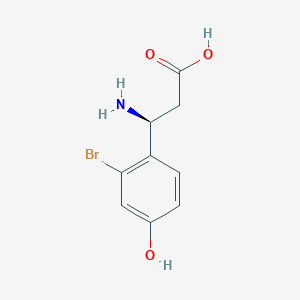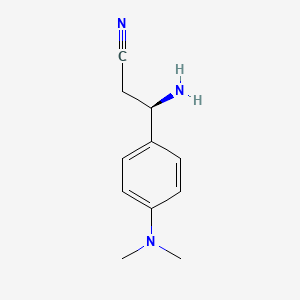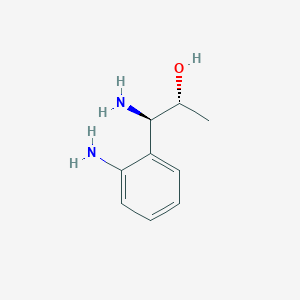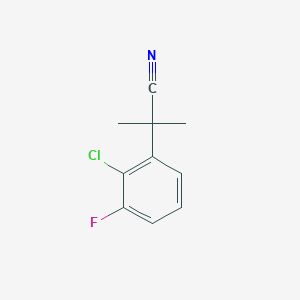
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride is a synthetic compound with the molecular formula C6H9F2NO2·HCl and a molecular weight of 201.6 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with amino and carboxylic acid groups, along with two fluorine atoms at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes halogenation to introduce fluorine atoms at the 3-position.
Amination: The halogenated cyclopentane derivative is then subjected to amination reactions to introduce the amino group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like crystallization and recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free acid form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of substituted cyclopentane derivatives.
Oxidation: Formation of corresponding oxo or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes such as ornithine aminotransferase, affecting metabolic pathways.
Molecular Targets: It targets enzymes involved in amino acid metabolism, leading to altered cellular functions.
Pathways Involved: The inhibition of key enzymes can disrupt metabolic pathways, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclopentane-1-carboxylic acid: Lacks the amino group but shares the cyclopentane and fluorine substitution pattern.
1-Aminocyclopropanecarboxylic acid: Contains a cyclopropane ring instead of cyclopentane, with similar functional groups.
Uniqueness
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its fluorine atoms enhance its stability and interaction with biological targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C6H10ClF2NO2 |
|---|---|
Molecular Weight |
201.60 g/mol |
IUPAC Name |
1-amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-1-5(9,3-6)4(10)11;/h1-3,9H2,(H,10,11);1H |
InChI Key |
JFFDCWNYPDFGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1(C(=O)O)N)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


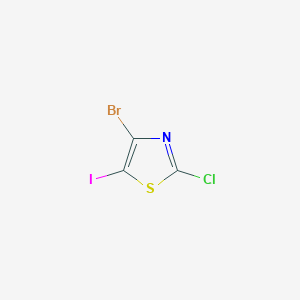
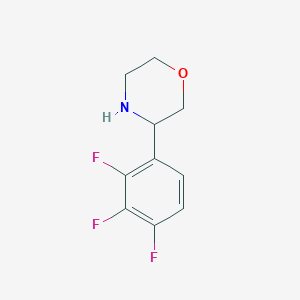
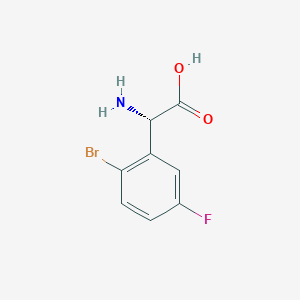
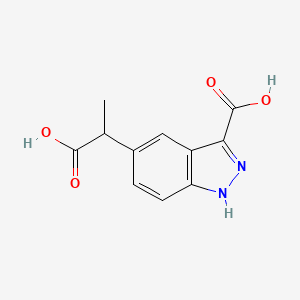


![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13042944.png)


